2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane

CAS No.: 68167-84-0

Cat. No.: VC16964452

Molecular Formula: C11H22O5

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68167-84-0 |

|---|---|

| Molecular Formula | C11H22O5 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 2-methyl-1,4,7,10,13-pentaoxacyclopentadecane |

| Standard InChI | InChI=1S/C11H22O5/c1-11-10-15-7-6-13-3-2-12-4-5-14-8-9-16-11/h11H,2-10H2,1H3 |

| Standard InChI Key | SAKBPRPEERBQLX-UHFFFAOYSA-N |

| Canonical SMILES | CC1COCCOCCOCCOCCO1 |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

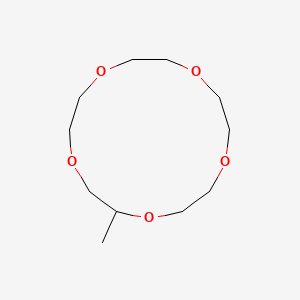

2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane features a 15-membered macrocyclic ring composed of five oxygen atoms and ten methylene groups, with a single methyl substituent at the 2-position (Figure 1). The IUPAC name, 2-methyl-1,4,7,10,13-pentaoxacyclopentadecane, reflects this substitution pattern. Its SMILES representation, , and InChIKey, , provide precise identifiers for computational and experimental studies.

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 234.29 | |

| Density (g/cm³) | Not reported | — |

| Boiling Point (°C) | Not reported | — |

| LogP | Estimated ~0.86 (analogous to ) |

While specific density and boiling point data for the methyl derivative remain unreported, analogous compounds such as 2,2-dimethyl-1,4,7,10,13-pentaoxacyclopentadecane (CAS 74649-90-4) exhibit a density of 0.956 g/cm³ and a boiling point of 346.8°C , suggesting that methylation moderately influences these properties.

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis of 2-methyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the methylation of 15-crown-5 (1,4,7,10,13-pentaoxacyclopentadecane) through nucleophilic substitution or etherification reactions. For example, Mizuno et al. demonstrated the use of alkyl halides in the presence of base to introduce methyl groups into crown ether frameworks, a method adaptable to this derivative . Recent protocols emphasize controlled polymerization of ethylene oxide with methyl-containing initiators to achieve regioselective substitution.

Structural Variants

Comparative studies highlight the impact of alkyl chain length on crown ether properties. For instance:

-

2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane (CAS 74649-88-0) incorporates a decyl chain, increasing its molecular weight to 360.53 g/mol and enhancing lipophilicity () .

-

2-Dodecyl variants exhibit even greater hydrophobicity, enabling applications in membrane permeability studies.

Chemical Reactivity and Functional Behavior

Complexation with Metal Ions

Like its parent compound, 2-methyl-15-crown-5 demonstrates selective binding to alkali and alkaline earth metal ions, particularly and . The methyl group slightly distorts the crown cavity, altering binding kinetics compared to unsubstituted 15-crown-5. This property underpins its use in ion-selective electrodes and phase-transfer catalysis.

Hydrolysis and Stability

Under acidic or basic conditions, the ether linkages in 2-methyl-1,4,7,10,13-pentaoxacyclopentadecane undergo hydrolysis, yielding polyethylene glycol fragments and methanol. Stability studies indicate that the methyl group marginally enhances resistance to oxidative degradation compared to longer alkyl chains.

Applications in Science and Technology

Phase-Transfer Catalysis

The compound’s ability to solubilize ionic species in organic phases makes it invaluable in reactions requiring interfacial mass transfer. For example, it facilitates nucleophilic substitutions by transporting hydroxide ions into nonpolar solvents.

Supramolecular Chemistry

Recent research explores its role in self-assembling systems. When combined with complementary host-guest molecules, 2-methyl-15-crown-5 forms rotaxanes and catenanes, which are foundational to molecular machines and sensors.

Biomedical Applications

Though less studied than larger crown ethers, preliminary investigations suggest potential in drug delivery. Its hydrophilic-lipophilic balance () enables micelle formation, enhancing the solubility of hydrophobic pharmaceuticals.

Comparative Analysis with Related Crown Ethers

Table 2: Comparison of Crown Ether Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| 15-Crown-5 | 220.26 | Ion-selective membranes | |

| 2-Methyl-15-crown-5 | 234.29 | Supramolecular assembly | |

| 2-Decyl-15-crown-5 | 360.53 | Solvent extraction | |

| 2,2-Dimethyl-15-crown-5 | 248.32 | Catalysis |

This table underscores how alkyl substitution tailors crown ethers for specific roles, balancing solubility, selectivity, and stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume